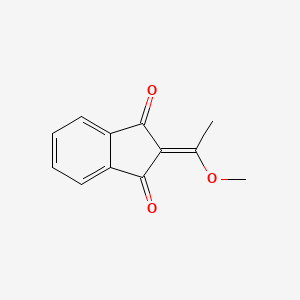

2-(Methoxyethylidene)indane-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-methoxyethylidene)indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-7(15-2)10-11(13)8-5-3-4-6-9(8)12(10)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAXRVADTHJFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)C2=CC=CC=C2C1=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Chemistry of 2 Methoxyethylidene Indane 1,3 Dione

Reactivity of the Exocyclic Alkene Moiety at C-2

The exocyclic carbon-carbon double bond in 2-(methoxyethylidene)indane-1,3-dione is the molecule's primary center of reactivity. The powerful electron-withdrawing effect of the adjacent indane-1,3-dione group renders this alkene moiety highly electrophilic. This electronic feature makes it an excellent substrate for a variety of addition reactions, including cycloadditions and conjugate additions.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions) of this compound

As activated alkenes, 2-alkylidene-1,3-indandiones are competent dienophiles and dipolarophiles, readily participating in cycloaddition reactions to form five- and six-membered rings. researchgate.netresearchgate.net

Diels-Alder Reaction: In a [4+2] cycloaddition, or Diels-Alder reaction, the electron-deficient exocyclic double bond of a 2-alkylidene-1,3-indandione can react with a conjugated diene to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for constructing cyclohexene (B86901) rings fused or spiro-annulated to the indane-1,3-dione core with high stereochemical control. wikipedia.org The rate and efficiency of the reaction are enhanced by the electron-poor nature of the dienophile. libretexts.org

1,3-Dipolar Cycloadditions: These reactions involve the combination of a 1,3-dipole with the dipolarophile (the exocyclic alkene) to generate five-membered heterocyclic rings. wikipedia.org This class of reactions is a cornerstone for heterocyclic synthesis due to its generality and stereospecificity. wikipedia.orgresearchgate.net 2-Alkylidene-1,3-indandiones have been shown to react with various 1,3-dipoles, such as azomethine ylides and nitrile oxides, to afford complex spiro-heterocycles. nih.govresearchgate.net For instance, the reaction of 2-arylidene-1,3-indandiones with azomethine imines has been utilized to synthesize dinitrogen-fused spirocyclic heterocycles. nih.gov A notable example is the phosphine-catalyzed [3+2] annulation between 2-arylidene-1,3-indandiones and allenoates, which regioselectively produces functionalized spirocyclic cyclopentenes. rsc.orgnih.gov

Table 1: Representative Cycloaddition Reactions of 2-Alkylidene-1,3-indandiones

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |

| [4+2] Diels-Alder | 2-Alkylidene-1,3-indandione, Conjugated Diene | Thermal or Lewis Acid | Spiro/Fused Cyclohexene | wikipedia.org |

| [3+2] 1,3-Dipolar | 2-Arylidene-1,3-indandione, Azomethine Imine | Organocatalyst | Spiro-pyrazolidine | nih.gov |

| [3+2] Annulation | 2-Arylidene-1,3-indandione, Ethyl 2,3-butadienoate | Triphenylphosphine (B44618), THF | Spiro-cyclopentene | rsc.orgnih.gov |

| Cascade Michael/1,3-Dipolar | 2-Arylidene-1,3-indandione, 1,3,4-Oxathiazol-2-one | Toluene (B28343), Reflux | Spiro-isothiazoline | aragen.com |

Michael Addition Reactions with Various Nucleophiles

The pronounced electrophilicity of the β-carbon of the exocyclic double bond makes this compound an excellent Michael acceptor. researchgate.net It readily undergoes conjugate addition with a wide range of soft nucleophiles.

This reaction involves the addition of a nucleophile to the C=C double bond, followed by protonation, to yield a 2-substituted indane-1,3-dione derivative. A diverse array of nucleophiles, including amines, thiols, and carbanions, can be employed. nih.gov For example, the reaction of 2-arylmethylidene-1,3-indandiones with 2-aminothiophenol (B119425) can proceed via either a standard Michael addition (attack at the β-carbon) or an "anti-Michael" addition (attack at the α-carbon), leading to different heterocyclic products after cyclization. researchgate.netscirp.org Electrochemical methods have also been used to generate nucleophiles, such as catechol-derived o-benzoquinones, which then add to 2-aryl-1,3-indandiones in a Michael fashion. nih.gov

Table 2: Nucleophiles Used in Michael Addition with 2-Alkylidene-1,3-indandiones

| Nucleophile Class | Specific Example | Product Type | Ref. |

| N-Nucleophiles | 2-Aminothiophenol (Amine group) | 1,5-Benzothiazepine derivative | researchgate.netscirp.org |

| S-Nucleophiles | 2-Aminothiophenol (Thiol group) | 1,4-Benzothiazine derivative | researchgate.netscirp.org |

| C-Nucleophiles | Enolates (e.g., from another 1,3-indandione) | Domino reaction adducts | researchgate.net |

| C-Nucleophiles | Cyclopentane-1,2-dione | 3-Substituted oxindole (B195798) derivative | beilstein-journals.org |

Transformations Involving the Indane-1,3-dione Dicarbonyl System

While the exocyclic alkene is often the primary site of reaction, the two carbonyl groups of the indane-1,3-dione moiety also possess characteristic reactivity, including susceptibility to nucleophilic attack and the ability to undergo enolization.

Nucleophilic Additions to Carbonyl Centers

The carbonyl carbons of the indane-1,3-dione system are electrophilic and can be attacked by nucleophiles. masterorganicchemistry.com This is a fundamental reaction of aldehydes and ketones. nih.govyoutube.comacademie-sciences.fr The addition of a nucleophile to a carbonyl carbon results in the formation of a tetrahedral intermediate, breaking the C=O π-bond. masterorganicchemistry.com

In the context of this compound, this reactivity is often masked by the higher reactivity of the conjugated exocyclic double bond towards soft nucleophiles. However, hard nucleophiles or reactions under conditions that favor carbonyl addition (e.g., Grignard reagents or organolithium compounds) could potentially target one or both of the carbonyl centers. Such reactions would lead to the formation of tertiary alcohols. These transformations are less common but represent a potential pathway for further functionalization of the indane core.

Enolization and Keto-Enol Tautomeric Equilibria

The indane-1,3-dione framework is a β-dicarbonyl compound, a class of molecules well-known for existing as a tautomeric mixture of keto and enol forms. nih.gov The hydrogen atom at the C-2 position is acidic, and its removal leads to a resonance-stabilized enolate anion. In solution, 1,3-indandione (B147059) partially exists in its enol form, with the enolate anion exhibiting significant charge delocalization and the highest electron density on the C-2 carbon. nih.gov

Formation of Fused and Spirocyclic Heterocycles from 2-Alkylidene Indane-1,3-diones

A major application of the reactivity of 2-alkylidene-1,3-diones is in the construction of complex fused and spirocyclic heterocyclic systems. researchgate.netresearchgate.net These scaffolds are of significant interest in medicinal chemistry and materials science. nih.govnih.govresearchgate.net The synthesis of these complex molecules often relies on domino or multi-component reactions that harness the multiple reactive sites within the 2-alkylidene-1,3-dione precursor. researchgate.net

These synthetic strategies typically begin with an initial intermolecular reaction at the exocyclic double bond (either a Michael addition or a cycloaddition), which is then followed by one or more intramolecular cyclization steps. The use of reactants containing multiple functional groups allows for the creation of intricate molecular architectures in a single, efficient operation.

For instance, the reaction of 2-arylidene-1,3-indandiones with dinucleophiles like hydroxylamine (B1172632) or hydrazine (B178648) derivatives can lead to fused isoxazole (B147169) or pyrazole (B372694) rings, respectively, after an initial Michael addition followed by intramolecular condensation and dehydration. researchgate.net Similarly, multi-component reactions involving 1,3-indandione, an aldehyde, and another nucleophilic component can generate complex fused systems like indeno[1,2-d]azocine derivatives through a domino Knoevenagel condensation/Michael addition/aldol condensation sequence. researchgate.net The synthesis of spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1'-indene] derivatives from bindone (B167395) (a dimer of 1,3-indandione) and heterocyclic ketene (B1206846) aminals further illustrates the power of these compounds in building spirocyclic systems. nih.gov

Table 3: Synthesis of Fused and Spirocyclic Heterocycles

| Reactant(s) with 2-Alkylidene Indane-1,3-dione | Reaction Type | Resulting Heterocyclic System | Ref. |

| Hydroxylamine Hydrochloride | Michael Addition / Cyclization | Fused Indeno[3,2-c]isoxazole | researchgate.net |

| 6-Amino-1,3-dimethylpyrimidine | Annulation | Fused Indeno-pyridopyrimidine | nih.gov |

| Ethyl 2,3-butadienoate | [3+2] Annulation | Spiro-cyclopentene | rsc.orgnih.gov |

| 1,3,4-Oxathiazol-2-one | Cascade Michael/1,3-Dipolar Cycloaddition | Spiro-isothiazoline | aragen.com |

| Diamines, 1,1-bis(methylthio)-2-nitroethene, Malononitrile (B47326) | Multi-component Reaction | Spiro-imidazo pyridine-indene | nih.gov |

Mechanistic Investigations into Reaction Pathways and Intermediates

The reactivity of 2-ylidene-indane-1,3-dione derivatives is dominated by the electrophilic nature of the exocyclic double bond, which is activated by the two adjacent carbonyl groups. This structural feature makes them excellent Michael acceptors and reactive partners in various cycloaddition and nucleophilic addition reactions.

Reaction pathways often proceed through the formation of distinct intermediates. For instance, in the Knoevenagel condensation reaction used to synthesize these compounds from indane-1,3-dione and an aldehyde or ketone, the mechanism involves the formation of an active enolate from the indane-1,3-dione, which then attacks the carbonyl component. helsinki.fiencyclopedia.pub Subsequent dehydration leads to the final product. helsinki.fi

In cycloaddition reactions, such as the [3+2] annulation, the pathway can involve the formation of zwitterionic intermediates. nih.gov For example, the reaction of a 2-arylidene-1,3-indanedione with an allenoate, catalyzed by a phosphine (B1218219), proceeds via a zwitterion that dictates the regiochemical outcome of the cyclization. nih.gov Similarly, kinetic studies on the bromination of 2-benzylidene-1,3-indandiones suggest a nucleophilic addition mechanism characterized by the formation of intermediates that subsequently transform into the final products. researchgate.net The stability of these intermediates is influenced by electronic factors like inductive and resonance effects from substituents on the arylidene group. researchgate.net

In some cases, unexpected reaction pathways can occur. For instance, the use of certain secondary amines like piperidine (B6355638) as catalysts in Knoevenagel reactions can lead to undesired cyclization reactions, where the amine acts as a nucleophile, attacking the push-pull system to yield pyridine (B92270) derivatives instead of the expected product. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of indane-1,3-dione derivatives. These studies provide deep insights into transition states, reaction intermediates, and the factors controlling selectivity, which are often difficult to probe experimentally.

A significant area of investigation has been the regioselectivity of cycloaddition reactions. For example, DFT studies were employed to understand the preferential γ-attack over α-attack in the phosphine-catalyzed [3+2] cycloaddition reaction between 2-arylidene-1,3-indanediones and ethyl 2,3-butadienoate. nih.gov By calculating the energies of the possible zwitterionic intermediates and transition states, researchers can rationalize the observed product distribution. nih.gov Frontier Molecular Orbital (FMO) calculations on these intermediates help explain the reactivity, with a lower HOMO-LUMO energy gap indicating higher reactivity. nih.gov

DFT calculations have also been used to study the tautomeric equilibria in 2-substituted indan-1,3-diones. researchgate.netresearchgate.net For instance, calculations at the B3LYP/6-311++G(d,p) level of theory have shown that for 2-phenyl-indan-1,3-dione, the keto form is more stable than the enol form in the gas phase, which aligns with X-ray crystallography data showing the compound exists in the keto-form in the solid state. researchgate.net Such studies are crucial for understanding the ground-state structure and inherent reactivity of the starting materials. The molecular electrostatic potential surface can also be mapped to display how chemical activity varies across the molecule. researchgate.net

Influence of Catalysis and Reaction Conditions on Mechanistic Outcomes

The outcome of reactions involving 2-ylidene-indane-1,3-diones is highly sensitive to the choice of catalyst and the specific reaction conditions employed. These factors can steer the reaction down a particular mechanistic pathway, thereby influencing yield, selectivity, and even the structure of the final product.

Catalysis:

Lewis Base Catalysis: Phosphines, such as triphenylphosphine (PPh₃), are effective catalysts for cycloaddition reactions. In the [3+2] annulation with allenoates, the choice of phosphine (e.g., PPh₃ vs. tributylphosphine, Bu₃P) can marginally influence the reaction yield and regioselectivity. nih.gov

Organocatalysis: Chiral organocatalysts, like squaramides, are used to achieve high enantioselectivity in asymmetric cycloadditions. The mechanism often involves the catalyst acting as a bifunctional agent, simultaneously activating both reaction partners through hydrogen bonding to control the stereochemical outcome. nih.gov

Ionic Liquids: Task-specific ionic liquids, such as 2-hydroxyethylammonium formate (B1220265) (2-HEAF), can serve as both the reaction medium and catalyst. helsinki.firesearchgate.net In the synthesis of 2-arylidene-indane-1,3-diones, the ionic liquid is proposed to have a dual catalytic role: the acidic fragment protonates the aldehyde's carbonyl group, while the basic fragment deprotonates the indane-1,3-dione to form the reactive enolate. helsinki.fi This approach often allows for milder, solvent-free conditions. helsinki.firesearchgate.net

Reaction Conditions: The solvent, temperature, and concentration of reactants can have a dramatic effect on mechanistic outcomes. In the phosphine-catalyzed [3+2] cycloaddition, a systematic optimization of conditions revealed that both the choice of solvent and the reaction concentration were critical for maximizing the chemical yield.

Below is a data table illustrating the optimization of reaction conditions for the reaction between 2-(benzylidene)-1,3-indanedione and an allenoate, catalyzed by triphenylphosphine. nih.gov

| Entry | Catalyst | Solvent | Concentration (M) | Time (h) | Regioselectivity (γ:α) | Total Yield (%) |

|---|---|---|---|---|---|---|

| 1 | PPh₃ | CH₃CN | 0.1 | 12 | - | 22 |

| 2 | PPh₃ | THF | 0.1 | 12 | - | 41 |

| 3 | Bu₃P | Toluene | 0.1 | 12 | - | 45 |

| 4 | PPh₃ | Toluene | 0.1 | 12 | 5:1 | 61 |

| 5 | PPh₃ | Toluene | 0.1 | 24 | 5:1 | 75 |

| 6 | PPh₃ | Toluene | 0.05 | 24 | 5:1 | 86 |

| 7 | PPh₃ | Toluene | 0.03 | 24 | 5:1 | 99 |

As the data shows, changing the solvent from acetonitrile (B52724) to toluene significantly improved the yield. nih.gov Furthermore, a drastic improvement was observed when the reaction was performed under more dilute conditions, increasing the yield from 75% at 0.1 M to 99% at 0.03 M, highlighting the profound impact of reaction parameters on the efficiency of the transformation. nih.gov

Advanced Characterization and Structural Analysis of 2 Methoxyethylidene Indane 1,3 Dione

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure, functional groups, and electronic properties of 2-(Methoxyethylidene)indane-1,3-dione.

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of the molecule in solution. The analysis of ¹H and ¹³C NMR spectra, supported by 2D techniques, allows for unambiguous assignment of all protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indane ring system and the protons of the methoxyethylidene side chain. The four aromatic protons typically appear as a complex multiplet system in the range of δ 7.8-8.1 ppm, consistent with other 2-substituted indane-1,3-diones. The methoxy (B1213986) group (-OCH₃) would present a sharp singlet around δ 3.9-4.1 ppm, while the methyl group (-CH₃) of the ethylidene moiety would also be a singlet, expected in the region of δ 2.5-2.7 ppm.

¹³C NMR Spectroscopy: The carbon spectrum provides key information about the molecular framework. The two carbonyl carbons (C=O) of the indane-1,3-dione core are expected to resonate at approximately δ 190-200 ppm. The aromatic carbons would appear between δ 123-142 ppm. For the side chain, the quaternary carbon of the C=C double bond attached to the indane ring is predicted around δ 108-110 ppm, while the other olefinic carbon would be significantly downfield. The methoxy carbon is expected near δ 55-60 ppm, and the methyl carbon should appear around δ 20-25 ppm. Studies on the analogous 2-(1-acetoxyethylidene)-1,3-indandiones confirm these general chemical shift ranges chempap.org.

2D and Dynamic NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for confirming the assignments by correlating proton and carbon signals. Furthermore, this compound can exist as two geometric isomers (E and Z) due to the substituted double bond. Dynamic NMR (DNMR) could be employed to study the rotational barrier and the kinetics of interconversion between these isomers, should they coexist in solution. Nuclear Overhauser Effect Spectroscopy (NOESY) would be definitive in assigning the specific stereochemistry by identifying through-space correlations, for instance, between the methoxy protons and either the methyl protons or the aromatic protons of the indane core.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic H | 7.8 – 8.1 (m, 4H) | - |

| -OCH₃ | 3.9 – 4.1 (s, 3H) | 55 – 60 |

| =C-CH₃ | 2.5 – 2.7 (s, 3H) | 20 – 25 |

| C=O | - | 190 – 200 |

| Aromatic C | - | 123 – 142 |

| C=C | - | 108 – 110 and 165-175 |

HRMS is essential for unequivocally confirming the elemental composition of the molecule. For this compound, the molecular formula is C₁₂H₁₀O₃. High-resolution techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺).

The calculated exact mass for C₁₂H₁₀O₃ is 202.06299 Da. An experimental HRMS measurement within a few parts per million (ppm) of this value would confirm the molecular formula. The fragmentation pattern in the mass spectrum would likely involve characteristic losses, such as the loss of a methyl radical (•CH₃), a methoxy radical (•OCH₃), or carbon monoxide (CO), which are common fragmentation pathways for related indandione structures core.ac.uk.

Vibrational spectroscopy provides direct information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl groups of the indane-1,3-dione moiety. These typically appear as two distinct peaks in the region of 1700–1750 cm⁻¹ due to symmetric and asymmetric stretching vibrations chempap.orgresearchgate.net. Other key absorptions would include C=C stretching from the ethylidene group around 1620–1650 cm⁻¹, C-O-C stretching from the enol ether functionality in the 1200–1250 cm⁻¹ region, and aromatic C=C stretching bands around 1580-1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar C=C bond, which often gives a strong Raman signal. The symmetric vibrations of the aromatic ring would also be prominent.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H stretch (Aromatic) | 3050 – 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 – 3000 | Medium |

| C=O stretch (asymmetric & symmetric) | 1700 – 1750 | Strong |

| C=C stretch (ethylidene) | 1620 – 1650 | Medium |

| C=C stretch (aromatic) | 1580 – 1600 | Medium-Strong |

| C-O-C stretch (enol ether) | 1200 – 1250 | Strong |

The conjugated system of this compound, comprising the benzene (B151609) ring and the enone side chain, makes it a potent chromophore.

UV-Visible Spectroscopy: The electronic absorption spectrum is expected to exhibit strong absorptions in the UV and possibly the visible range, corresponding to π-π* transitions. Based on data from similar 2-substituted indan-1,3-diones, strong absorption bands are anticipated researchgate.netresearchgate.net. The methoxy group, acting as an electron-donating auxochrome, would likely cause a bathochromic (red) shift in the absorption maxima compared to the parent enol, 2-(1-hydroxyethylidene)indane-1,3-dione.

Emission Spectroscopy: While many indane-1,3-dione derivatives are not strongly fluorescent, the introduction of specific substituents can induce emission. Characterizing the fluorescence spectrum, if any, would provide insights into the nature of the excited state and potential applications in materials science or as a fluorescent probe.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound is not currently available in the public domain, analysis of related structures allows for a detailed prediction of its solid-state geometry researchgate.net. The indane-1,3-dione core is expected to be nearly planar. The exocyclic C=C double bond would enforce planarity in the methoxyethylidene side chain.

Key structural parameters that would be determined include:

Bond Lengths: The C=O bond lengths are expected to be around 1.22 Å. The C=C double bond of the side chain should be approximately 1.35 Å, and the C-O single bond of the ether linkage around 1.36 Å, indicating some delocalization.

Bond Angles: The internal angles of the five-membered ring would show some strain, deviating from the ideal 108°.

Conformation: In the solid state, the molecule would adopt one of the two possible geometric isomers (E or Z). The specific conformation would be determined by a combination of steric effects and crystal packing forces. Intermolecular interactions, such as C-H···O hydrogen bonds, would likely play a significant role in stabilizing the crystal lattice.

The determination of the crystal structure would provide invaluable data for understanding the structure-property relationships of this class of compounds and for computational modeling studies.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Packing

The crystal packing of this compound, like other indane-1,3-dione derivatives, is governed by a variety of non-covalent intermolecular interactions. While a specific crystallographic study for the title compound is not detailed in the reviewed literature, analysis of closely related structures provides significant insight into the potential interactions that dictate its solid-state architecture. The primary forces at play include hydrogen bonding and π-π stacking.

The molecular structure features several hydrogen bond acceptors (the carbonyl and methoxy oxygen atoms) and potential, albeit weaker, hydrogen bond donors (the aromatic and aliphatic C-H groups). This arrangement facilitates the formation of a network of weak C—H···O hydrogen bonds. These interactions are crucial in stabilizing the crystal lattice, linking adjacent molecules into larger supramolecular assemblies. In related structures, such as derivatives of cyclohexane-1,3-dione, weak C—H···S and short S···O contacts have also been observed to link molecules into layers, demonstrating the importance of even weak intermolecular forces in crystal packing. nih.gov

Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Potential Participating Groups | Description and Significance |

|---|---|---|

| Hydrogen Bonding | C—H (aromatic/aliphatic) as donor; C=O and O-CH₃ as acceptors | Weak C—H···O interactions are expected to link molecules, forming chains or sheets and providing significant stabilization to the crystal lattice. |

| π-π Stacking | Indane aromatic ring system | Face-to-face stacking between the aromatic portions of adjacent molecules contributes to crystal cohesion and influences electronic properties. nih.gov |

| van der Waals Forces | Entire molecule | Non-specific attractive and repulsive forces that contribute to the overall packing efficiency and density of the crystal. |

Polymorphism and Crystal Engineering Considerations for Derivatives

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration for indane-1,3-dione derivatives due to its impact on physicochemical properties such as solubility, stability, and bioavailability. The study of related compounds, such as 2-dimethylsufuranylidene-1,3-indanedione (YLID), provides a compelling case study. YLID is known to exist in at least two polymorphic forms: a noncentrosymmetric orthorhombic form and a centrosymmetric monoclinic form. researchgate.net

Theoretical calculations suggest the monoclinic polymorph is less stable than the orthorhombic form by 2.77 kcal/mol. researchgate.net Despite this energy difference, both forms are indefinitely stable between 100-298 K, but they exhibit significantly different molecular packing arrangements. researchgate.net This phenomenon underscores how subtle variations in crystallization conditions can lead to different solid-state structures with potentially divergent properties.

Crystallographic Data for the Polymorphs of 2-Dimethylsufuranylidene-1,3-indanedione (YLID) researchgate.net

| Parameter | Orthorhombic Form | Monoclinic Form |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Unavailable | Centrosymmetric |

| a (Å) | 5.961(4) | Unavailable |

| b (Å) | 9.038(4) | Unavailable |

| c (Å) | 18.390(9) | Unavailable |

| Volume (ų) | 990.8(13) | Unavailable |

| Relative Stability | More stable | Less stable (by 2.77 kcal/mol) |

These findings are central to the field of crystal engineering, which aims to design and control the assembly of molecules into specific crystalline architectures to achieve desired properties. For derivatives of this compound, crystal engineering strategies would focus on modulating the intermolecular interactions discussed previously. By strategically modifying the substituents, one can enhance or inhibit certain interactions like hydrogen bonding or π-π stacking. mdpi.com For example, introducing strong hydrogen bond donors/acceptors or bulky groups that influence stacking arrangements can guide the self-assembly process towards a specific polymorph or prevent the formation of others. This control is essential for developing materials with optimized and reproducible performance characteristics.

Theoretical and Computational Chemistry Studies on 2 Methoxyethylidene Indane 1,3 Dione

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods can elucidate the distribution of electrons within a molecule and predict its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

A comprehensive FMO analysis for 2-(Methoxyethylidene)indane-1,3-dione, including the specific energy levels of its HOMO and LUMO and visualizations of the orbital distributions, is not available in published research. Such an analysis would provide valuable information on the molecule's electrophilic and nucleophilic sites.

Table 1: Hypothetical Data Table for FMO Analysis of this compound

| Parameter | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

Note: This table is for illustrative purposes only, as specific data is not available in the literature.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in a molecule can be visualized through charge distribution and electrostatic potential (ESP) maps. These maps are crucial for understanding intermolecular interactions and identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

Density Functional Theory (DFT) Applications to Spectroscopic Properties

DFT is a powerful computational method used to predict a wide range of molecular properties, including spectroscopic data such as NMR chemical shifts and vibrational frequencies.

Prediction of NMR Chemical Shifts and Vibrational Frequencies

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and vibrational (infrared) frequencies can aid in the structural elucidation of a compound and the interpretation of experimental spectra.

While DFT has been successfully used to predict these properties for other indane-1,3-dione derivatives, a specific computational study presenting the predicted NMR and vibrational spectra for this compound is not available.

Table 2: Hypothetical Data Table for Predicted ¹³C NMR Chemical Shifts of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1, C3 (Carbonyl) | Data not available |

| C2 | Data not available |

| Aromatic Carbons | Data not available |

| Methoxy (B1213986) Carbon | Data not available |

| Ethylidene Carbon | Data not available |

Note: This table is for illustrative purposes only, as specific data is not available in the literature.

Simulation of Electronic Transitions and Absorption Spectra

Time-dependent DFT (TD-DFT) is commonly employed to simulate electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions and their corresponding oscillator strengths. This information is valuable for understanding the photophysical properties of a molecule.

A simulated UV-Vis spectrum and a detailed analysis of the electronic transitions for this compound are not documented in the scientific literature.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling can provide detailed insights into the pathways of chemical reactions, including the structures of transition states and the calculation of activation energies. This is essential for understanding the kinetics and mechanisms of reactions.

There are no specific computational studies on the reaction mechanisms and kinetics involving this compound. Such studies would be beneficial for predicting its reactivity in various chemical transformations.

Exploration of Potential Energy Surfaces and Transition States

No specific research is available on the potential energy surfaces and transition states of this compound.

Calculation of Activation Barriers and Reaction Energetics

There is no available data from computational studies on the activation barriers and reaction energetics for this compound.

Conformational Analysis and Interconversion Pathways via Molecular Dynamics

Detailed conformational analysis and the study of interconversion pathways for this compound using molecular dynamics have not been reported in the scientific literature.

Further computational research is necessary to elucidate the theoretical and dynamic properties of this compound. Such studies would provide valuable insights into its chemical behavior and potential applications.

Advanced Applications of 2 Methoxyethylidene Indane 1,3 Dione in Chemical Science and Materials

Role as a Versatile Building Block in Complex Organic Syntheses

The indane-1,3-dione core, characterized by its active methylene (B1212753) group flanked by two carbonyls, is a classical precursor in a multitude of organic transformations. nih.gov The derivatization at this active methylene position, as seen in 2-(Methoxyethylidene)indane-1,3-dione, provides a powerful tool for synthetic chemists to construct intricate molecular architectures. The enol ether moiety in this compound offers a site for various chemical manipulations, including cycloadditions and electrophilic additions, making it a valuable intermediate in the synthesis of complex organic molecules.

The synthesis of polyaromatic and fused-ring systems is a central theme in organic chemistry, driven by the unique electronic and photophysical properties of these molecules. While specific studies on this compound as a direct precursor are not extensively documented, the broader family of 2-ylidene-indane-1,3-diones is well-established in the construction of such systems. For instance, multicomponent reactions involving indane-1,3-dione often proceed through a Knoevenagel condensation followed by a cyclization reaction, leading to a variety of "indeno-fused structures". nih.gov

The reactivity of this compound can be inferred from related transformations. For example, the reaction of 2-diazo-1H-indene-1,3(2H)-dione, another derivative of indane-1,3-dione, has been shown to yield spiro- and fused-ring systems. It is anticipated that the enol ether of this compound could participate in Diels-Alder or other pericyclic reactions, serving as a dienophile or a precursor to a diene, thereby enabling the construction of polycyclic frameworks. The electron-donating nature of the methoxy (B1213986) group can influence the regioselectivity and stereoselectivity of these cycloaddition reactions, offering a handle for precise synthetic control.

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. nih.gov The indane-1,3-dione scaffold and its derivatives are excellent substrates for such transformations. scilit.comresearchgate.net

While specific examples detailing the use of this compound in cascade cyclizations are not prevalent in the literature, the reactivity of analogous 2-arylidene-1,3-indandiones provides a clear blueprint for its potential. These compounds are known to participate in Michael additions, which can initiate a cascade of cyclization and rearrangement steps to afford complex spiro- and fused-ring systems. researchgate.net For example, a sequential formal [4+2] cyclization involving a cascade protocol has been developed for the construction of multisubstituted six-membered spirocyclic scaffolds using 2-arylidene-1,3-indanedione. scilit.com

It is highly probable that this compound could similarly act as a Michael acceptor, with the methoxy group influencing the reactivity and subsequent cyclization pathways. The enol ether functionality could also be leveraged in novel cascade sequences, potentially involving acid-catalyzed hydrolysis and cyclization, to generate diverse heterocyclic and carbocyclic frameworks. The table below illustrates the types of complex structures that have been synthesized from indane-1,3-dione derivatives through cascade reactions, suggesting the potential of this compound in similar synthetic endeavors.

| Precursor | Reaction Type | Resulting Structure |

| 2-Arylidene-1,3-indanedione | Michael/Michael/Aldol | Dispirocyclohexanes |

| 2-Arylidene-1,3-indanedione | [4+2] Cyclization | Spiropyrans |

| 2-Arylidene-1,3-indanedione | Michael/1,3-Dipolar Cycloaddition | Spiroindene-1,3-dione isothiazolines |

Photoactive Materials and Polymerization Initiators

The development of novel photoactive materials and efficient polymerization initiators is crucial for advancements in areas such as 3D printing, coatings, and dental materials. researchgate.netmdpi.com The indane-1,3-dione framework has been identified as a promising scaffold for the design of visible light photoinitiators. researchgate.net The inherent electron-accepting nature of the dione (B5365651) system, combined with the potential for creating push-pull chromophores through substitution at the 2-position, makes these compounds highly tunable for specific photopolymerization applications. encyclopedia.pub

Photopolymerization is a process where light is used to initiate a polymerization reaction, and it is a cornerstone of many modern manufacturing technologies. mdpi.com The efficiency of this process is highly dependent on the photoinitiator's ability to absorb light and generate reactive species. Derivatives of indane-1,3-dione have been successfully employed as photoinitiators, particularly in three-component systems for free radical photopolymerization. mdpi.com

While direct studies on this compound in this context are limited, its structural similarity to other 2-ylidene derivatives suggests it could function effectively as a component in a photoinitiating system. The methoxyethylidene group can act as an electron-donating component in a push-pull system, which is a common design strategy for red-shifting the absorption spectrum of the photoinitiator into the visible light range. This is particularly advantageous as it allows for the use of safer, low-energy light sources like LEDs. researchgate.net

The design of efficient visible light photoinitiators often involves the creation of molecules with strong absorption in the 400-800 nm range. This is typically achieved by creating a "push-pull" electronic structure, where an electron-donating group is conjugated with an electron-accepting group. The indane-1,3-dione moiety serves as an excellent electron acceptor. encyclopedia.pub By attaching an electron-donating group at the 2-position, a potent push-pull dye can be synthesized.

The methoxy group in this compound is a moderate electron-donating group. While perhaps not as powerful as the amine or carbazole (B46965) donors often used in high-performance photoinitiators, it can still contribute to a significant intramolecular charge transfer (ICT) character in the molecule. This ICT is responsible for the absorption of visible light. The performance of such photoinitiators is often evaluated in multicomponent systems, for example, in combination with an iodonium (B1229267) salt and an amine. mdpi.com The table below summarizes the performance of some indane-1,3-dione-based dyes as photoinitiators, which provides a benchmark for the expected performance of this compound derivatives.

| Dye Based on Indane-1,3-dione | Light Source | Co-initiators | Final Conversion (%) |

| Dye 5 (triphenylamine donor) | 405 nm LED | Iodonium salt, EDB | ~60 |

| Dye 17 (carbazole donor) | 405 nm LED | Iodonium salt, EDB | ~55 |

Organic Electronic and Optoelectronic Properties

Organic materials with tailored electronic and optoelectronic properties are at the forefront of materials science research, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The indane-1,3-dione unit is a known electron acceptor and has been incorporated into various organic electronic materials. encyclopedia.pubmdpi.com

The electronic properties of this compound would be determined by the interplay between the electron-withdrawing indane-1,3-dione core and the electron-donating methoxyethylidene substituent. This intramolecular charge transfer character is not only important for its color and photoinitiating capabilities but also for its potential in organic electronics. Molecules with a significant dipole moment and the ability to form ordered structures in the solid state are desirable for many electronic applications.

While there is a lack of specific data on the electronic and optoelectronic properties of this compound, studies on related push-pull systems based on indane-1,3-dione can provide valuable insights. The HOMO and LUMO energy levels of such molecules can be tuned by modifying the donor and acceptor strengths, which in turn affects their charge injection and transport properties. Theoretical and spectroscopic studies on 2-substituted indan-1,3-diones have shown that the substituent at the 2-position has a profound influence on the electronic structure and tautomeric equilibrium of the molecule. researchgate.net It is expected that this compound would exhibit interesting photophysical properties, such as fluorescence, which could be modulated by the solvent polarity and its molecular environment. Further research into the solid-state packing and thin-film properties of this compound is warranted to fully explore its potential in the field of organic electronics.

Exploration of Electron Acceptor Characteristics in Organic Electronic Systems

The indane-1,3-dione core is widely recognized as an effective electron acceptor, a property that is fundamental to its application in organic electronics. nih.govencyclopedia.pub This characteristic is leveraged in the design of molecules for organic photovoltaic (OPV) applications and other semiconductor devices. rsc.orgresearchgate.netresearchgate.net By strategically combining the electron-accepting indane-1,3-dione unit with various electron-donating moieties, researchers can create donor-acceptor (D-A) type conjugated molecules with tailored electronic properties. researchgate.netnih.gov

The electron-accepting strength of the indane-1,3-dione scaffold can be finely tuned through chemical modifications. nih.govencyclopedia.pub For instance, functionalizing the ketone groups with malononitrile (B47326) can convert it into an even stronger electron acceptor. nih.govencyclopedia.pub Similarly, developing polyaromatic structures, such as naphthalene (B1677914) derivatives, can enhance its electron-accepting capabilities. encyclopedia.pub

In the context of organic solar cells, derivatives of indane-1,3-dione have been synthesized and studied as small molecule electron acceptors. rsc.orgresearchgate.net A study correlating the structure of new indandione-derived small molecules with device performance in bulk heterojunction solar cells demonstrated their potential in this field. rsc.orgresearchgate.net Theoretical studies using Density Functional Theory (DFT) have also been employed to design novel electron donor molecules based on thiophene (B33073) and indandione, aiming to improve the optoelectronic and photovoltaic properties of organic materials for high-performance solar cells. researchgate.net

Chromophoric Applications in Non-Linear Optical (NLO) Materials

Derivatives of indane-1,3-dione are extensively used as chromophores in the development of materials with non-linear optical (NLO) properties. nih.govencyclopedia.pub These materials are crucial for applications in photonics and optoelectronics. lu.lv The indane-1,3-dione class of molecules, which are typically flat in their unexcited state, possess a large dipole moment that can be significantly altered upon excitation, a key requirement for NLO activity. researchgate.net The magnitude of this change is highly dependent on the substitution pattern on the molecule. researchgate.net

Research has focused on creating host-guest polymer systems where indane-1,3-dione derivatives act as the NLO-active chromophores within a polymer matrix like poly(methyl methacrylate) (PMMA). researchgate.netresearchgate.net The NLO properties of these systems, specifically their second-order non-linearity, are often characterized using the Maker fringe technique after processes like corona poling to align the chromophores. researchgate.net

The ultrafast NLO response of D–π–A type conjugated indandione derivatives has also been systematically investigated. nih.gov Studies using femtosecond Z-scan and pump-probe techniques have revealed that these compounds can exhibit strong broadband nonlinear absorption (NLA) and two-photon absorption (TPA) characteristics across visible and near-infrared wavelengths. nih.gov The NLO response originates from the transfer of delocalized π-electrons from the donor part of the molecule to the indane-1,3-dione acceptor group. nih.gov The data below shows the distinct NLO behavior of two such derivatives, INB3 and INT3. nih.gov

| Compound | Wavelength | Two-Photon Absorption (TPA) Cross Section (GM) | Nonlinear Absorption (NLA) Strength | Key Finding |

|---|---|---|---|---|

| INT3 (Trithiophene-based) | 650-800 nm (Red Region) | 262 GM (at 650 nm) | Stronger than INB3 | Attributed to longer π-conjugated structure and better molecular planarity. nih.gov |

| INB3 (Triphenylamine-based) | 650-800 nm (Red Region) | Lower than INT3 | Weaker than INT3 | - |

| INT3 (Trithiophene-based) | 800-1100 nm (NIR Region) | - | Weaker than INB3 | - |

| INB3 (Triphenylamine-based) | 800-1100 nm (NIR Region) | - | Stronger than INT3 | Related to excited-state absorption (ESA) induced by TPA. nih.gov |

Optical Sensing Applications (excluding specific biological detection)

The versatile structure of indane-1,3-dione also lends itself to the development of optical sensors. nih.govencyclopedia.pub Compounds that can change their optical properties, such as color or fluorescence, upon complexation with specific ions are of great interest for chemical sensing. nih.gov

By combining the strong electron-accepting indane-1,3-dione moiety with an electron donor that is linked to a recognition unit, such as a crown ether, "push-pull" dyes can be created for ion sensing. nih.gov Crown ethers are known for their ability to selectively bind alkali cations, and the binding event can perturb the electronic structure of the push-pull system, leading to a detectable change in its optical properties. nih.gov This principle allows for the design of sensors where the presence of a target ion is signaled by a change in the absorption or emission spectrum of the indane-1,3-dione-based dye. nih.gov

Development of Advanced Organic Dyes and Pigments

The indane-1,3-dione scaffold is a foundational component in the synthesis of advanced organic dyes and pigments for a variety of applications. nih.govresearchgate.net Its derivatives are utilized as dyes in solar cells and as key components in photoinitiating systems for polymerization. nih.govencyclopedia.pub

Recently, new dyes based on push-pull structures incorporating indane-1,3-dione as the electron-withdrawing group have been developed as highly sensitive and efficient photoinitiators for vat photopolymerization and 3D printing applications. researchgate.net These photoinitiating systems are designed to be active under specific light sources, such as 405nm LEDs. researchgate.net The development of such dyes is critical for advancing technologies like direct laser writing photolithography, where high-performance photoinitiators are required to achieve high resolution and mechanically stable 3D structures. researchgate.net

Future Research Directions and Outlook in 2 Methoxyethylidene Indane 1,3 Dione Chemistry

Exploration of Novel and Sustainable Synthetic Pathways for Derivatives

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. While derivatives of indane-1,3-dione are often prepared via classical methods like the Knoevenagel condensation, future research will focus on more sustainable and innovative pathways. nih.govresearchgate.net

Key research avenues include:

Green Chemistry Protocols: There is a significant opportunity to develop syntheses that minimize or eliminate the use of hazardous solvents. Future work should explore the use of task-specific ionic liquids, which have been shown to catalyze condensation reactions efficiently at room temperature under solvent-free conditions. acs.orghelsinki.finih.gov Other promising approaches include microwave-assisted synthesis in water and solvent-free mechanochemistry (ball milling), which can lead to high yields and reduced waste. nih.govacs.org

Multi-Component and Domino Reactions: The indane-1,3-dione scaffold is an excellent substrate for multi-component reactions (MCRs) and domino (or cascade) reactions. nih.govresearchgate.net Future efforts should aim to design one-pot procedures that leverage the reactivity of the 2-(Methoxyethylidene)indane-1,3-dione core to construct complex molecular architectures, such as spirocyclic compounds, with high atom economy and efficiency. researchgate.net

Catalytic Systems: Exploring novel catalysts beyond traditional bases like piperidine (B6355638) could enhance reaction rates, yields, and selectivity. encyclopedia.pub This includes the investigation of heterogeneous catalysts for easier separation and recyclability, aligning with green chemistry principles. researchgate.net

Unveiling Undiscovered Reactivity Patterns and Mechanistic Insights

A thorough understanding of a molecule's reactivity is crucial for its application in synthesis. The this compound molecule possesses multiple reactive sites, including the activated methylene (B1212753) carbon, the carbonyl groups, the aromatic ring, and the exocyclic double bond. nih.govresearchgate.netwikipedia.org

Future investigations should focus on:

Cycloaddition Reactions: The electron-deficient exocyclic double bond makes 2-arylidene-1,3-indanedione derivatives excellent candidates for various cycloaddition reactions, acting as dipolarophiles or dienophiles. researchgate.netresearchgate.net Research into the [3+2] and [4+2] cycloaddition capabilities of this compound could yield novel heterocyclic and carbocyclic systems.

Mechanistic Studies with Computational Chemistry: A deeper mechanistic understanding is required to predict and control reaction outcomes. The application of computational tools, such as Density Functional Theory (DFT), will be invaluable for elucidating reaction pathways, understanding regioselectivity, and calculating activation energies for potential reactions. elsevierpure.comnih.gov Such studies can explain observed outcomes, like the preference for γ-attack in certain annulation reactions, and guide the rational design of new synthetic transformations. nih.gov

Derivatization of the Methoxy (B1213986) Group: The methoxy group itself presents an opportunity for further functionalization. Exploring reactions to replace or modify this group could provide a straightforward route to a diverse library of derivatives with altered steric and electronic properties.

Development of New Derivatives with Precisely Tunable Electronic and Structural Properties

The this compound structure forms the basis of a D-π-A (Donor-π-Acceptor) push-pull system, where the indane-1,3-dione moiety acts as the acceptor. researchgate.net Such systems are of immense interest for applications in nonlinear optics, sensing, and organic electronics. encyclopedia.pub The ability to precisely tune their electronic properties is a key goal for future research.

Strategies for property tuning will involve:

Systematic Structural Modification: A systematic approach to modifying the molecular structure will allow for fine-tuning of the intramolecular charge transfer (ICT) band and the HOMO/LUMO energy levels. researchgate.net This can be achieved by:

Introducing various electron-donating or electron-withdrawing substituents onto the aromatic ring of the indane-1,3-dione core. nih.gov

Replacing the methoxy group with stronger electron-donating groups (e.g., dimethylamino) or other functional moieties.

Extending the π-conjugated bridge connecting the donor and acceptor components.

Predictive Modeling: Computational chemistry can be used to predict the photophysical and electrochemical properties of designed molecules before their synthesis, accelerating the discovery of compounds with desired characteristics.

Below is an interactive table illustrating hypothetical modifications and their predicted effects on the electronic properties of this compound derivatives.

| Modification Site | Substituent | Predicted Effect on HOMO-LUMO Gap | Predicted Shift in λmax (Absorption) | Potential Application |

| Indanedione Aromatic Ring | Nitro (-NO2) | Decrease | Red-shift (bathochromic) | Near-IR Dyes |

| Indanedione Aromatic Ring | Amino (-NH2) | Increase | Blue-shift (hypsochromic) | UV Photoinitiators |

| Methoxy (-OCH3) Group | Dimethylamino (-N(CH3)2) | Decrease | Significant red-shift | Nonlinear Optics |

| Ethylidene Bridge | Extended Conjugation (e.g., Butadienylidene) | Decrease | Red-shift | Organic Photovoltaics |

This table presents predicted trends based on established principles of physical organic chemistry.

Integration with Emerging Chemical Technologies for Advanced Material Design

The unique properties of this compound derivatives make them ideal candidates for integration into cutting-edge technologies. A primary focus of future research will be to harness these properties for the creation of advanced functional materials.

Promising areas of application include:

Photopolymerization and 3D Printing: Indane-1,3-dione derivatives have shown exceptional promise as photoinitiators for both one- and two-photon polymerization, which are the technologies underlying high-resolution 3D printing and nanolithography. researchgate.netbohrium.combohrium.com Future work should explore derivatives of this compound in multi-component photoinitiating systems for curing acrylates under visible light (e.g., 405 nm LEDs). researchgate.netresearchgate.net Incorporating polymerizable groups, such as methacrylates, directly onto the dye scaffold can enhance the material's thermal and mechanical properties and reduce initiator migration. bohrium.com

Organic Electronics: As D-π-A chromophores, these molecules are well-suited for applications in organic electronics. Research should be directed towards evaluating their performance as sensitizers in dye-sensitized solar cells (DSSCs), as emitters in organic light-emitting diodes (OLEDs), and as active components in organic field-effect transistors (OFETs). researchgate.netmdpi.com

Chemosensors: The sensitivity of the intramolecular charge transfer band to the local environment can be exploited to develop chemosensors. By incorporating specific binding sites, derivatives could be designed to detect ions or small molecules through a colorimetric or fluorescent response. researchgate.net

Synergistic Research at the Interface of Organic Synthesis and Materials Science

The successful translation of fundamental chemical knowledge into practical, high-performance materials necessitates a collaborative approach. The future of this compound chemistry lies at the nexus of innovative organic synthesis and applied materials science. researchgate.net

This synergistic approach will involve:

A Feedback Loop of Design and Application: Synthetic chemists will focus on building libraries of novel derivatives with tailored photophysical and electrochemical properties, as guided by computational predictions. mdpi.comresearchgate.net Materials scientists will then incorporate these bespoke molecules into devices, evaluate their performance, and provide crucial feedback to guide the next round of molecular design.

From Molecules to Materials: Research should not only focus on the synthesis of discrete molecules but also on their incorporation into larger systems. This includes covalent integration into polymer chains, immobilization on surfaces like silicon-based materials to create heterogeneous catalysts or sensors, and the controlled self-assembly into ordered supramolecular structures. bohrium.comrsc.org

By fostering this collaboration, the full potential of the versatile this compound scaffold can be realized, leading to the development of next-generation organic functional materials that address challenges in electronics, manufacturing, and beyond.

Q & A

Q. What are the primary synthetic routes for preparing 2-(methoxyethylidene)indane-1,3-dione, and how do reaction conditions influence product purity?

The synthesis of this compound typically involves Knoevenagel condensation between indane-1,3-dione and a methoxy-substituted aldehyde. Key steps include:

- Dissolving indane-1,3-dione in ethanol and adding a methoxy-aldehyde derivative (e.g., 4-methoxybenzaldehyde) with a catalytic base like piperidine .

- Refluxing the mixture for 3–6 hours to drive the dehydration step, forming the α,β-unsaturated diketone .

- Purification via recrystallization from ethanol to remove unreacted starting materials.

Critical factors : Excess aldehyde, solvent polarity, and base strength directly affect reaction efficiency. For example, ethanol as a solvent enhances solubility of intermediates, while piperidine accelerates enolate formation .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural characterization relies on:

- NMR spectroscopy : H and C NMR to confirm the presence of the methoxy group (δ ~3.8 ppm for H) and the conjugated double bond (δ ~160–170 ppm for carbonyl carbons) .

- X-ray crystallography : To resolve stereochemistry and bond angles, as demonstrated in analogs like 2-[hydroxy(4-methoxyphenyl)methylidene]indane-1,3-dione .

- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 265.1 for CHO) .

Q. What biological activities are associated with 2-substituted indane-1,3-dione derivatives, and how are these activities screened?

Derivatives exhibit antimicrobial , anti-inflammatory , and anticoagulant properties. For example:

- Anticoagulant activity : Measured via prothrombin time (PT) assays, where 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione showed PT comparable to the drug anisindione .

- Antimicrobial screening : Performed using broth microdilution against Mycobacterium tuberculosis or fungal strains, with MIC values reported in µg/mL .

Advanced Research Questions

Q. How can researchers optimize the Knoevenagel condensation to minimize side products like self-condensation of indane-1,3-dione?

- Control reaction stoichiometry : Use a 1:1 molar ratio of indane-1,3-dione to aldehyde to avoid excess diketone self-condensation .

- Temperature modulation : Lower temperatures (e.g., 60°C) reduce side reactions but may prolong reaction time. Microwave-assisted synthesis can improve yield .

- Base selection : Weak bases (e.g., piperidine) favor selective enolate formation over stronger bases that promote diketone dimerization .

Q. What computational methods are used to predict the bioactivity of this compound derivatives against drug-resistant pathogens?

- Molecular docking : Simulate interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using software like AutoDock Vina. Key parameters include binding energy (ΔG) and hydrogen-bonding patterns .

- QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity. For example, electron-withdrawing groups on the aryl ring enhance antitubercular activity .

Q. How can conflicting bioactivity data between in vitro and in vivo studies for indane-1,3-dione derivatives be resolved?

- Pharmacokinetic profiling : Assess bioavailability using HPLC-MS to detect metabolite formation (e.g., hydrolysis of the methoxyethylidene group in vivo) .

- Dose-response reevaluation : Optimize dosing regimens in animal models to account for rapid clearance, as seen in analogs like chlorophacinone (a rodenticide) .

Q. What strategies are employed to analyze the structure-activity relationship (SAR) of this compound analogs?

- Systematic substitution : Replace the methoxy group with halogens, alkyl chains, or electron-deficient aryl groups to evaluate steric/electronic effects .

- Crystallographic data : Compare bond lengths and angles (e.g., C=O vs. C–O in the dione moiety) to correlate rigidity with bioactivity .

Methodological Challenges and Solutions

Q. How do researchers address low solubility of this compound in biological assays?

Q. What analytical techniques are critical for detecting degradation products during stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.